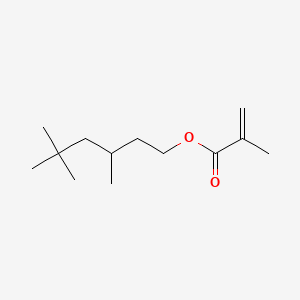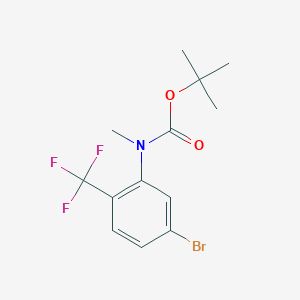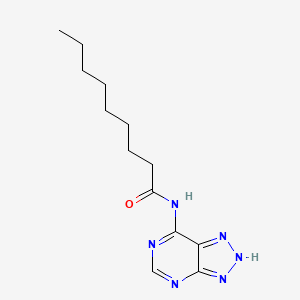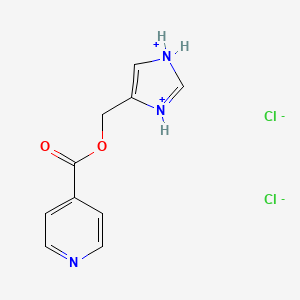
Isonicotinic acid, imidazol-4-ylmethyl ester, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isonicotinic acid, imidazol-4-ylmethyl ester, dihydrochloride is a chemical compound that combines the structural features of isonicotinic acid and imidazole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, imidazol-4-ylmethyl ester, dihydrochloride typically involves the esterification of isonicotinic acid with imidazol-4-ylmethanol. The reaction is carried out under acidic conditions, often using a cation-exchange resin as a catalyst . The esterification process involves the following steps:
Activation of Isonicotinic Acid: Isonicotinic acid is activated using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Esterification: The activated isonicotinic acid is then reacted with imidazol-4-ylmethanol in the presence of a catalyst to form the ester.
Purification: The resulting ester is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Isonicotinic acid, imidazol-4-ylmethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the ester.
Reduction: Reduced forms of the ester, such as alcohols.
Substitution: Substituted esters with various functional groups.
科学研究应用
Isonicotinic acid, imidazol-4-ylmethyl ester, dihydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of isonicotinic acid, imidazol-4-ylmethyl ester, dihydrochloride involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, disrupting their normal function. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity . The pathways involved include the inhibition of bacterial cell wall synthesis and interference with metabolic processes .
相似化合物的比较
Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Imidazole: A five-membered heterocyclic compound containing two non-adjacent nitrogen atoms.
Isoniazid: A hydrazide derivative of isonicotinic acid used as an anti-tuberculosis drug.
Uniqueness
Isonicotinic acid, imidazol-4-ylmethyl ester, dihydrochloride is unique due to its combined structural features of isonicotinic acid and imidazole. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmaceutical intermediate highlight its significance in scientific research and industrial applications.
属性
CAS 编号 |
20062-43-5 |
|---|---|
分子式 |
C10H11Cl2N3O2 |
分子量 |
276.12 g/mol |
IUPAC 名称 |
1H-imidazole-1,3-diium-4-ylmethyl pyridine-4-carboxylate;dichloride |
InChI |
InChI=1S/C10H9N3O2.2ClH/c14-10(8-1-3-11-4-2-8)15-6-9-5-12-7-13-9;;/h1-5,7H,6H2,(H,12,13);2*1H |
InChI 键 |
CETWQGYOZMPKGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C(=O)OCC2=C[NH2+]C=[NH+]2.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


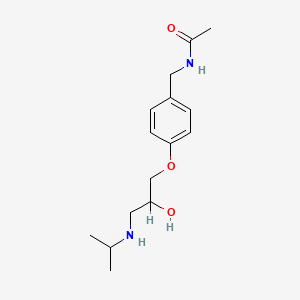
![6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole](/img/structure/B13730626.png)
![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-](/img/structure/B13730630.png)
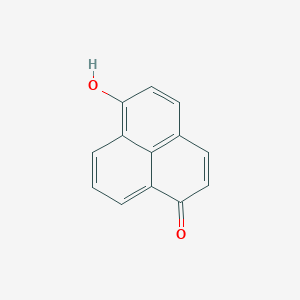
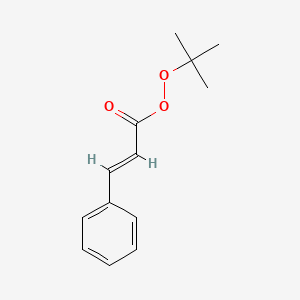

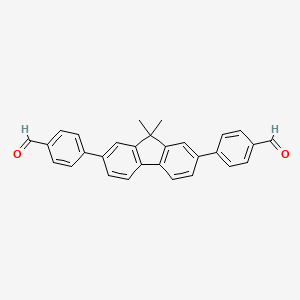
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
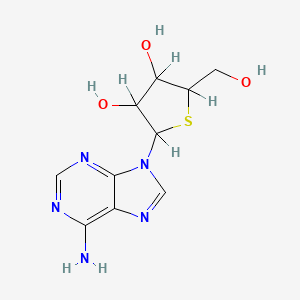
![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
